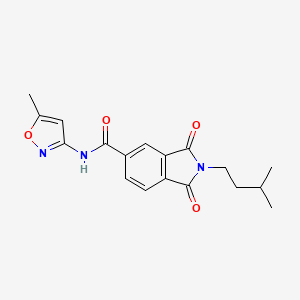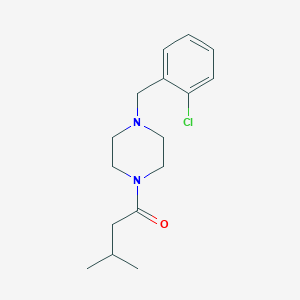
2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MI-2 and is classified as a small molecule inhibitor. MI-2 has been found to exhibit potent inhibitory activity against the MALT1 protein, which plays a crucial role in the activation of immune cells. In
作用机制
MI-2 exerts its inhibitory activity by binding to the active site of the MALT1 protein, thereby preventing its activation. The MALT1 protein plays a crucial role in the activation of immune cells by cleaving specific proteins, leading to the activation of downstream signaling pathways. Inhibition of MALT1 activity by MI-2 prevents the activation of these signaling pathways, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
MI-2 has been found to exhibit potent inhibitory activity against the MALT1 protein, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells. MI-2 has also been found to exhibit anti-inflammatory activity by inhibiting the activation of immune cells, which makes it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
MI-2 has several advantages for lab experiments, including its potent inhibitory activity against the MALT1 protein, its ability to induce apoptosis in cancer cells, and its anti-inflammatory activity. However, MI-2 also has some limitations, including its relatively complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of MI-2, including:
1. Further studies to understand the full mechanism of action of MI-2 and its potential side effects.
2. Exploration of the potential applications of MI-2 in the treatment of other diseases, such as autoimmune diseases and infectious diseases.
3. Development of new and more efficient synthesis methods for MI-2.
4. Exploration of the potential of MI-2 as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-(3-methylbutyl)-N-(5-methyl-3-isoxazolyl)-1,3-dioxo-5-isoindolinecarboxamide or MI-2, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential applications in cancer therapy and the treatment of inflammatory diseases. MI-2 exerts its inhibitory activity by binding to the active site of the MALT1 protein, leading to the inhibition of immune cell activation and the induction of apoptosis in cancer cells. Although MI-2 has several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential applications in the treatment of other diseases.
合成方法
The synthesis of MI-2 involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the preparation of 5-methyl-3-isoxazolecarboxylic acid, which is then reacted with 3-methyl-1-butanol to form the corresponding ester. The ester is then subjected to hydrolysis to yield the carboxylic acid, which is further reacted with 2-amino-4,5-dimethylthiophene to form the desired product, MI-2.
科学研究应用
MI-2 has been extensively studied for its potential applications in cancer therapy. The MALT1 protein is known to play a crucial role in the survival and proliferation of cancer cells. Inhibition of MALT1 activity by MI-2 has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. MI-2 has also been found to exhibit anti-inflammatory activity by inhibiting the activation of immune cells, which makes it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-(3-methylbutyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-10(2)6-7-21-17(23)13-5-4-12(9-14(13)18(21)24)16(22)19-15-8-11(3)25-20-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWLOOHWAGONFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)
![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)

![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)

![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)

![N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761927.png)